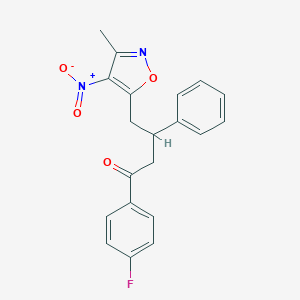

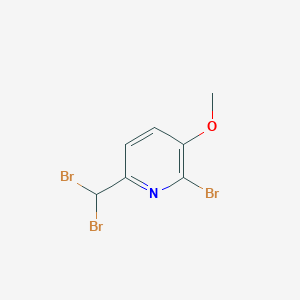

2-amino-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Amino-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one, also known as 2AQ, is an organic compound first synthesized in 2006. It is a member of the quinazolinone family, a group of compounds known for their potential as therapeutic agents. 2AQ has been the subject of numerous studies due to its potential applications in drug discovery and development.

科学的研究の応用

Antioxidant Capacity and Mechanisms

ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways : This study elucidates the reaction pathways underlying the ABTS/potassium persulfate decolorization assay, a prevalent method for assessing antioxidant capacity. The research identifies specific reactions, such as coupling and oxidative degradation, that contribute to the antioxidant capacity of certain phenolic antioxidants, highlighting the need for further clarification on the extent and specificity of these reactions (Ilyasov et al., 2020).

Interaction with Metal Ions and DNA

Interaction of the Antitumor Antibiotic Streptonigrin with Metal Ions and DNA : Streptonigrin, a 7-aminoquinoline-5,8-dione derivative, exhibits high activity against various human cancers. This review discusses how streptonigrin's antitumor action is mediated through DNA strand scission, facilitated by metal ions that enhance drug-DNA interaction. The review also covers recent advancements in understanding the mechanistic aspects of streptonigrin-mediated DNA cleavage, offering insights for the design of analogues with improved therapeutic properties (Harding & Long, 1997).

Enzymatic Degradation of Organic Pollutants

Applications of Redox Mediators in the Treatment of Organic Pollutants by Using Oxidoreductive Enzymes : This review focuses on the enzymatic approach for remediating various organic pollutants present in industrial wastewater. It highlights how redox mediators enhance the efficiency of enzymes like laccases and peroxidases in degrading recalcitrant compounds. The review suggests that enzyme-redox mediator systems will play a significant role in the future treatment of aromatic compounds in industrial effluents (Husain & Husain, 2007).

特性

IUPAC Name |

2-amino-7-(3,4,5-trimethoxyphenyl)-7,8-dihydro-6H-quinazolin-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O4/c1-22-14-6-10(7-15(23-2)16(14)24-3)9-4-12-11(13(21)5-9)8-19-17(18)20-12/h6-9H,4-5H2,1-3H3,(H2,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLYAMGJUYQSAMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2CC3=NC(=NC=C3C(=O)C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chlorophenoxy)-2-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B505575.png)

![2-methoxy-3-methyl-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B505576.png)

![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methylbenzamide](/img/structure/B505577.png)

![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B505578.png)

![N-({3-methoxy-4-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B505579.png)

![N-({3-methoxy-4-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide](/img/structure/B505580.png)

![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-methylpropanamide](/img/structure/B505583.png)

![3-chloro-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B505588.png)

![N-{3-[(4-methoxyphenyl)amino]quinoxalin-2-yl}-4-methylbenzenesulfonamide](/img/structure/B505595.png)